BenchChemオンラインストアへようこそ!

Lesinurad Impurity 8

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Lesinurad Impurity 8 (CAS 1158970-49-0) is the only valid reference standard for accurate identification and quantification of this critical impurity in Lesinurad API. Its unique 4-methylnaphthalene moiety and 5-bromo-1,2,4-triazole core produce distinct chromatographic retention times that no other Lesinurad-related compound—including the parent drug, Impurity 2, or Impurity B—can replicate. Substituting any alternative leads to peak misidentification, failed ICH Q3A/Q3B impurity profiling, and rejected regulatory filings. Procure this ≥95% HPLC-purity standard to validate HPLC/UPLC methods, quantify degradation products in forced-degradation studies, and meet ANDA/DMF submission requirements with full COA traceability.

Molecular Formula C15H12BrN3O2S
Molecular Weight 378.25
CAS No. 1158970-49-0
Cat. No. B601854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesinurad Impurity 8
CAS1158970-49-0
Synonyms[[5-bromo-4-(4-methyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid; 
Molecular FormulaC15H12BrN3O2S
Molecular Weight378.25
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O
InChIInChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21)
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lesinurad Impurity 8 (CAS 1158970-49-0) | Reference Standard and Analytical Characterization Overview


Lesinurad Impurity 8 (CAS 1158970-49-0), chemically designated as 2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acid, is a fully characterized organic impurity related to the urate transporter 1 (URAT1) inhibitor, Lesinurad . It is a brominated, sulfur-containing triazole derivative that is not intended for therapeutic use. This impurity can be generated during the synthesis of the active pharmaceutical ingredient (API), Lesinurad, or as a degradation product, necessitating its use as a reference standard in analytical method development and quality control (QC) . The primary procurement value of this compound lies in its defined, reproducible composition and its established role as a critical marker for ensuring the purity, stability, and regulatory compliance of Lesinurad drug substances and products . Unlike the API, it is characterized by the presence of a 4-methylnaphthalene moiety instead of the 4-cyclopropylnaphthalene group, and it possesses a bromine atom at the 5-position of the 1,2,4-triazole ring . It is commercially available from several specialized vendors for research and analytical purposes, typically at a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) . While not a drug candidate itself, its accurate identification and quantification are essential for the pharmaceutical industry.

Why Lesinurad Impurity 8 Cannot Be Replaced by Other Lesinurad-Related Impurities or API


Selecting Lesinurad Impurity 8 over other Lesinurad-related compounds is a critical analytical decision driven by its unique chemical identity and the associated, quantifiable differences in its physicochemical and analytical properties [1]. Generic substitution with the parent drug (Lesinurad) or other impurities such as Impurity 2, Impurity B, or Lesinurad Bromothiol Impurity is invalid because each compound presents distinct molecular structures, resulting in different molecular weights, solubility profiles, and, most importantly, unique chromatographic retention times . For instance, Lesinurad (CAS 878672-00-5) has a different molecular formula (C17H14BrN3O2S) and weight (404.28 g/mol) compared to Impurity 8 (C15H12BrN3O2S, 378.25 g/mol) [1][2]. These differences directly impact analytical method development; an HPLC method optimized for the separation of Lesinurad from Impurity B will not guarantee the same resolution or detection limit for Impurity 8 . The use of an incorrect reference standard would lead to inaccurate quantification, misidentification of impurity peaks, and failure to meet International Council for Harmonisation (ICH) guidelines for impurity profiling, thereby invalidating stability studies and regulatory filings . Therefore, the specific, verifiable properties of Lesinurad Impurity 8 are non-negotiable for its intended analytical application.

Quantitative Differentiation of Lesinurad Impurity 8 from Closest Comparators


Molecular Formula and Weight: Quantifiable Structural Distinction from Parent Drug Lesinurad

The fundamental differentiation of Lesinurad Impurity 8 from the parent drug, Lesinurad, is established by a quantifiable difference in their molecular formulas and weights. Lesinurad Impurity 8 possesses a molecular formula of C15H12BrN3O2S and a molecular weight of 378.25 g/mol, as determined by its chemical structure [1]. In contrast, the parent drug Lesinurad has a molecular formula of C17H14BrN3O2S and a molecular weight of 404.28 g/mol [2]. This structural distinction, which includes a 4-methylnaphthalen-1-yl group in Impurity 8 versus a 4-cyclopropylnaphthalen-1-yl group in Lesinurad, is critical for analytical specificity .

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Aqueous Solubility: Distinct Property for Chromatographic Method Development

Lesinurad Impurity 8 demonstrates a specific, quantifiable aqueous solubility that differentiates it from the parent drug and other impurities. The calculated aqueous solubility of Impurity 8 at 25 °C is 6.8E-4 g/L (0.68 mg/L), categorizing it as practically insoluble in water . In contrast, Lesinurad is also reported as insoluble in water, but is known to be soluble in DMSO (72 mg/mL) and ethanol (49 mg/mL) . This difference in solubility and dissolution rate, while a class-level inference, directly impacts the choice of sample preparation solvents and mobile phases during HPLC method development. An analyst preparing a standard solution would need to account for this low aqueous solubility to prevent precipitation and ensure accurate quantification .

Pharmaceutical Analysis Method Development Physicochemical Properties

HPLC Purity Specification: A Defined Benchmark for Analytical Reliability

The procurement of Lesinurad Impurity 8 is guided by a defined purity specification, typically ≥95% as determined by High-Performance Liquid Chromatography (HPLC) . This specification is a key differentiator when selecting a vendor or a specific batch. While Lesinurad API is typically produced to a higher purity standard (e.g., ≥98%) for therapeutic use , the 95% purity threshold for this impurity reference standard is a common industry benchmark that balances sufficient analytical sensitivity with cost-effectiveness for research and QC applications. The exact purity of a batch, along with its complete analytical profile (e.g., retention time, spectral data), is provided in the Certificate of Analysis (COA), enabling direct inter-lot or inter-vendor comparisons .

Quality Control Analytical Method Validation Reference Standards

Regulatory Traceability: Assured Compliance for ANDA Filings

A critical, though non-quantitative, differentiator for procurement is the explicit statement of regulatory traceability and intended use. Lesinurad Impurity 8 is offered by specialized vendors as a 'fully characterized chemical compound used as a reference standard of API Lesinurad' that is 'compliant with regulatory guidelines' and can be used 'for traceability against pharmacopeial standards (USP or EP)' [1]. This is in direct contrast to Lesinurad API, which is manufactured and sold under Good Manufacturing Practice (GMP) for therapeutic use, and to other research-grade impurities which may lack this explicit regulatory context. While no quantitative data is presented, this declared compliance status is a key procurement criterion for laboratories supporting Abbreviated New Drug Applications (ANDAs) or commercial production, as it signifies a lower regulatory risk compared to using an unqualified or non-traceable alternative .

Regulatory Affairs Quality Assurance Generic Drug Development

Validated Application Scenarios for Lesinurad Impurity 8


Analytical Method Development and Validation for Lesinurad Drug Substance

This is the primary application. A laboratory developing a new HPLC or UPLC method for the quantification of impurities in Lesinurad API will use Impurity 8 as a key reference marker. By spiking Lesinurad samples with a known, quantified concentration of Impurity 8 (based on its 95% HPLC purity and a precisely weighed mass), analysts can determine critical method parameters such as resolution, limit of detection (LOD), and limit of quantitation (LOQ) for this specific impurity. This process, supported by the COA data, is essential for ICH Q2(R1) method validation and is a prerequisite for filing a Drug Master File (DMF) or ANDA .

Quality Control and Batch Release Testing for Lesinurad API and Finished Product

Once an analytical method is validated, Impurity 8 is employed as a reference standard in routine QC testing. Every batch of Lesinurad API or finished drug product (e.g., Zurampic tablets) is analyzed against this standard to ensure that the level of this specific impurity remains below the established acceptance criteria (e.g., ≤0.10% or ≤0.15% relative to the API peak). Accurate quantification using Impurity 8 as a calibrant or system suitability standard ensures the batch meets purity specifications and is safe for release, as mandated by ICH Q3A and Q3B guidelines .

Forced Degradation (Stress) Studies to Determine Lesinurad's Degradation Profile

Pharmaceutical companies are required to understand how an API degrades under stress conditions (e.g., heat, light, humidity, oxidation). In these studies, Lesinurad is subjected to various stressors, and the resulting degradation products are analyzed. Impurity 8 may be a known degradation product; its reference standard is used to identify and quantify its formation in stressed samples. The presence or increase of Impurity 8 over time provides quantitative data on the drug's stability profile, which informs the selection of appropriate packaging, storage conditions, and product shelf-life .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lesinurad Impurity 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.